molecular formula C11H18O5 B14300154 Dimethyl 3-oxononanedioate CAS No. 113994-78-8

Dimethyl 3-oxononanedioate

Cat. No.: B14300154
CAS No.: 113994-78-8
M. Wt: 230.26 g/mol
InChI Key: JTDZYVMVYNRDKL-UHFFFAOYSA-N
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Description

Dimethyl 3-oxononanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of nonanedioic acid, featuring a ketone functional group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-oxononanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-oxononanedioate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Nonanedioic acid derivatives.

    Reduction: 3-hydroxy nonanedioic acid dimethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-oxononanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 3-oxononanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release nonanedioic acid and methanol, which can further participate in metabolic pathways. The ketone group can also engage in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    Diethyl 3-oxononanedioate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl 3-oxoglutarate: Another diester with a ketone group, but with a shorter carbon chain.

Properties

CAS No.

113994-78-8

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dimethyl 3-oxononanedioate

InChI

InChI=1S/C11H18O5/c1-15-10(13)7-5-3-4-6-9(12)8-11(14)16-2/h3-8H2,1-2H3

InChI Key

JTDZYVMVYNRDKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(=O)CC(=O)OC

Origin of Product

United States

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